Sodium 3-methoxybenzoate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
17264-90-3 |
|---|---|
Molecular Formula |
C8H7NaO3 |
Molecular Weight |
174.13 g/mol |
IUPAC Name |
sodium;3-methoxybenzoate |
InChI |
InChI=1S/C8H8O3.Na/c1-11-7-4-2-3-6(5-7)8(9)10;/h2-5H,1H3,(H,9,10);/q;+1/p-1 |
InChI Key |
VGJQQAPCRPODIU-UHFFFAOYSA-M |
SMILES |
COC1=CC=CC(=C1)C(=O)[O-].[Na+] |
Isomeric SMILES |
COC1=CC=CC(=C1)C(=O)[O-].[Na+] |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)[O-].[Na+] |
Synonyms |
Sodium m-anisate |
Origin of Product |
United States |
Synthesis and Synthetic Methodologies for Sodium 3 Methoxybenzoate and Its Derivatives
Preparation of Sodium 3-Methoxybenzoate
This compound is a chemical compound that can be synthesized through various methods, most commonly involving the neutralization of 3-methoxybenzoic acid. This section details the primary synthesis route and discusses the optimization of reaction conditions to maximize yield and purity.
Synthesis from 3-Methoxybenzoic Acid
The most direct and widely used method for preparing this compound is the acid-base neutralization reaction between 3-methoxybenzoic acid and a sodium-containing base. unesp.brakjournals.com Typically, an aqueous solution of sodium hydroxide (B78521) is added to a suspension of 3-methoxybenzoic acid. unesp.brakjournals.com The reaction proceeds until the acid is completely neutralized, which can be monitored by measuring the pH of the solution. A final pH of around 8.7 indicates the near-total conversion to the sodium salt. unesp.brakjournals.com
The reaction can be represented by the following equation:
C₈H₈O₃ + NaOH → NaC₈H₇O₃ + H₂O
The resulting this compound can then be isolated from the aqueous solution, often by evaporation of the water.
Optimization of Reaction Conditions and Yields
The efficiency of the synthesis of this compound is influenced by several factors, including reaction temperature, pressure, and the choice of solvent. A "one-pot" process has been developed to improve efficiency, where the synthesis is carried out in a single reaction vessel without isolating intermediate products.
In one optimized method, a nucleophilic substitution reaction is first performed on a related compound in methanol (B129727) under inert gas protection at a temperature of 80-150°C and a pressure of 0.18-1.4 MPa. google.com The resulting solution is then directly mixed with sodium hydroxide and water. Methanol is removed, and a hydrolysis reaction is carried out at 90-190°C to yield this compound. google.com This streamlined process is reported to have high yield and be suitable for industrial-scale production. google.com
Another approach involves the reaction of 1,4-dichlorobutane (B89584) and sodium sulfite (B76179) in a solvent, followed by the addition of a water-soluble organic solvent to induce crystallization. This method is noted for its simple operation and high yield. google.com
The purity of the final product is crucial, and techniques such as recrystallization are often employed. For instance, after synthesis, the product can be recrystallized from a solvent mixture like n-heptane/ethyl acetate (B1210297) to obtain colorless crystals.
Derivatization and Chemical Transformations of the 3-Methoxybenzoate Moiety
The 3-methoxybenzoate structure can be chemically modified through various reactions to create a range of derivatives. These transformations include esterification and hydrolysis, substitution reactions on the aromatic ring, and oxidation and reduction processes.
Esterification and Hydrolysis Reactions
Esterification is a common transformation of the 3-methoxybenzoate moiety, leading to the formation of various esters. For example, methyl 3-methoxybenzoate can be synthesized by reacting 3-methoxybenzoic acid with methanol. This reaction can be catalyzed by solid acid catalysts, such as a Zr/Ti solid acid, which has been shown to be effective for the esterification of benzoic acids with different functional groups. mdpi.com Another method involves the oxidative esterification of aldehydes using sodium persulfate to produce esters like 1,1,1,3,3,3-hexafluoropropan-2-yl 3-methoxybenzoate. rsc.org
Hydrolysis is the reverse of esterification, where an ester is cleaved back into a carboxylic acid and an alcohol. The hydrolysis of 3-methoxybenzoate esters can be carried out under acidic or basic conditions. Alkaline hydrolysis, in particular, has been studied to understand the reaction kinetics and mechanisms. The rate of hydrolysis is influenced by the pH of the solution and the substituents on the aromatic ring. jcsp.org.pkoieau.fr Studies have shown that the hydrolysis of methyl benzoates in aqueous solutions is predominantly catalyzed by the hydroxide ion at pH values above 5. oieau.fr The reaction typically proceeds through a bimolecular nucleophilic attack of the hydroxide ion on the carbonyl carbon of the ester. epa.gov
Substitution Reactions on the Aromatic Ring
The aromatic ring of the 3-methoxybenzoate moiety can undergo substitution reactions, where a hydrogen atom or another group on the ring is replaced. These reactions can be broadly classified as electrophilic or nucleophilic aromatic substitutions.
Electrophilic Aromatic Substitution (EAS) involves the attack of an electrophile on the electron-rich aromatic ring. The methoxy (B1213986) group (-OCH₃) is an activating group and directs incoming electrophiles to the ortho and para positions. However, the carboxylate group (-COO⁻) is a deactivating group. Nitration is a typical example of an EAS reaction. The nitration of methyl benzoate (B1203000), a related compound, using a mixture of nitric and sulfuric acids primarily yields the meta-substituted product, methyl 3-nitrobenzoate, due to the directing effect of the ester group. aiinmr.comsavemyexams.com
Nucleophilic Aromatic Substitution (SNAr) occurs when a nucleophile attacks an electron-poor aromatic ring, displacing a leaving group. wikipedia.orgmasterorganicchemistry.com For SNAr to occur, the aromatic ring must be activated by strongly electron-withdrawing groups, typically located ortho or para to the leaving group. wikipedia.orglibretexts.org In the context of 3-methoxybenzoate, if a suitable leaving group (like a halide) is present on the ring, it can be displaced by a nucleophile. The reaction proceeds through a two-step addition-elimination mechanism involving a negatively charged intermediate called a Meisenheimer complex. libretexts.org
Oxidation and Reduction Methodologies
The 3-methoxybenzoate moiety can be subjected to oxidation and reduction reactions to introduce new functional groups or modify existing ones.
Oxidation reactions can target different parts of the molecule. For instance, anodic oxidation of methoxylated aryl benzoates can lead to intermolecularly coupled products. rsc.org In the case of 4-methoxyphenyl (B3050149) 3-methoxybenzoate, this process can yield biphenyls and quinones. rsc.org The benzyloxy group in related compounds can be oxidized to form the corresponding aldehyde. Enzymatic oxidation has also been explored. The cytochrome P450 enzyme CYP199A4, for example, can oxidize para-substituted benzoic acids, but it does not effectively catalyze the O-demethylation of 3-methoxybenzoic acid. rcsb.org
Reduction of the carboxylate group in 3-methoxybenzoate can lead to the formation of an aldehyde. This transformation can be achieved using enzymatic methods. A carboxylate reductase from the fungus Neurospora crassa has been shown to reduce a broad range of carboxylic acids, including 3-methoxybenzoate, to their corresponding aldehydes. ebi.ac.uk This enzymatic reduction offers a selective method for this conversion. ebi.ac.uk
Coordination Chemistry and Metal Complexation of 3 Methoxybenzoate
Analysis of Coordination Modes and Metal-Ligand Bonding Interactions
Electronic and Steric Effects in Complex Formation
The formation and stability of metal-3-methoxybenzoate complexes are influenced by a combination of electronic and steric effects originating from the methoxy (B1213986) substituent on the benzene (B151609) ring.
The electronic effect of the methoxy group at the meta position is primarily inductive, acting as an electron-withdrawing group, which can influence the acidity of the carboxylic acid and the strength of the metal-ligand bond. However, studies on diruthenium complexes with methoxybenzoate isomers have suggested that the electronic effect difference between meta and para positions is often minimal in the context of complex formation. rsc.org In contrast, for aqueous uranyl(VI) complexes, the electronic effects of substituents in the meta and para positions have been successfully described by the Hammett equation, demonstrating a linear free-energy relationship between the protonation and uranyl complexation reactions. scite.airesearchgate.netacs.orggrafiati.com This indicates that for some metal systems, the electronic influence of the 3-methoxy group is a predictable factor in complex stability.
Thermal Behavior and Decomposition Mechanisms of Metal-3-Methoxybenzoate Complexes
The thermal stability and decomposition pathways of metal-3-methoxybenzoate complexes are critical for understanding their potential applications, for example, as precursors for the synthesis of metal oxides. Techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are instrumental in elucidating these properties.
Thermogravimetric Analysis for Composition and Dehydration
Thermogravimetric analysis (TGA) is widely used to determine the composition of metal-3-methoxybenzoate complexes, particularly the number of water molecules of hydration, and to study their thermal stability. The dehydration process is typically the first thermal event observed upon heating, occurring at relatively low temperatures.
For example, in a study of bivalent transition metal (Mn, Co, Ni, Cu, Zn) 3-methoxybenzoates, the copper complex was found to be a monohydrate, with dehydration occurring between 95 and 130 °C. scielo.brresearchgate.net The other complexes in this series were found to be anhydrous but contained some occluded 3-methoxybenzoic acid which was lost before the main decomposition of the complex. scielo.br Similarly, studies on lanthanide(III) 3-methoxybenzoates revealed that these complexes crystallize with varying numbers of water molecules. For instance, the lighter lanthanide (La-Sm) complexes are hydrated, and their dehydration is the initial step in their thermal decomposition. scite.airesearchgate.netgrafiati.com The dehydration of europium(III) and gadolinium(III) 3-methoxybenzoate hydrates occurs up to approximately 363-373 K. akjournals.com
The following table summarizes the dehydration data for some metal-3-methoxybenzoate complexes based on thermogravimetric analysis.
| Metal Ion | Complex Formula | Dehydration Temperature Range (°C) | Number of Water Molecules Lost | Reference |
|---|---|---|---|---|
| Copper(II) | Cu(C₈H₇O₃)₂·H₂O | 95-130 | 1 | scielo.brresearchgate.net |
| Europium(III) | Eu(C₈H₇O₃)₃·nH₂O | up to 90 | n (variable) | akjournals.com |
| Gadolinium(III) | Gd(C₈H₇O₃)₃·2H₂O | up to 100 | 2 | akjournals.com |
| Lanthanum(III) | La(C₈H₇O₃)₃·2H₂O | 50-150 | 2 | researchgate.net |
| Cerium(III) | Ce(C₈H₇O₃)₃·2.5H₂O | 50-150 | 2.5 | researchgate.net |
| Praseodymium(III) | Pr(C₈H₇O₃)₃·2H₂O | 50-150 | 2 | researchgate.net |
| Neodymium(III) | Nd(C₈H₇O₃)₃·2H₂O | 50-150 | 2 | researchgate.net |
| Samarium(III) | Sm(C₈H₇O₃)₃·2H₂O | 50-150 | 2 | researchgate.net |
Differential Scanning Calorimetry for Thermal Transitions and Polymorphism
Differential scanning calorimetry (DSC) provides complementary information to TGA, revealing details about thermal transitions such as melting, crystallization, and polymorphic transformations. In the study of metal-3-methoxybenzoate complexes, DSC helps to identify endothermic and exothermic processes associated with dehydration and decomposition.
For bivalent transition metal 3-methoxybenzoates, DSC curves show endothermic peaks corresponding to the fusion of the compounds, as seen for the cobalt complex at 235 °C. scielo.br In some cases, such as the zinc complex, multiple endothermic peaks are observed which are attributed to the sublimation of co-crystallized 3-methoxybenzoic acid, followed by fusion and evaporation of the complex itself. scielo.br The main decomposition of these complexes is characterized by strong exothermic peaks in the DSC curves, indicating the oxidative degradation of the organic ligand. scielo.br
In the case of lanthanide 3-methoxybenzoates, DSC studies have revealed reversible crystalline phase transitions. For example, the anhydrous europium(III) and gadolinium(III) complexes show endothermic peaks at 471 K and 470 K, respectively, which are attributed to polymorphic transformations. akjournals.com The subsequent decomposition is marked by strong exothermic events. researchgate.netakjournals.com
The table below presents a summary of the main thermal events observed by DSC for several metal-3-methoxybenzoate complexes.
| Metal Ion | Thermal Event | Peak Temperature (°C) | Reference |
|---|---|---|---|
| Cobalt(II) | Fusion | 235 | scielo.br |
| Cobalt(II) | Decomposition (exo) | 410-550 | scielo.br |
| Nickel(II) | Decomposition (exo) | 470 | scielo.br |
| Copper(II) | Dehydration (endo) | ~120 | scielo.br |
| Copper(II) | Decomposition (exo) | 400 | scielo.brresearchgate.net |
| Zinc(II) | Fusion | 150 | scielo.br |
| Zinc(II) | Decomposition (exo) | 500, 540-600 | scielo.br |
| Europium(III) | Polymorphic transition (endo) | 198 | akjournals.com |
| Europium(III) | Decomposition (exo) | 410 | akjournals.com |
| Gadolinium(III) | Polymorphic transition (endo) | 197 | akjournals.com |
| Gadolinium(III) | Decomposition (exo) | 430 | akjournals.com |
Identification of Solid Residues and Gaseous Products of Decomposition
The final solid residues from the thermal decomposition of metal-3-methoxybenzoate complexes in an oxidizing atmosphere (air) are typically the corresponding metal oxides. This has been confirmed by X-ray diffraction analysis of the residues. For instance, the decomposition of bivalent transition metal (Mn, Co, Ni, Cu, Zn) 3-methoxybenzoates yields Mn₃O₄, Co₃O₄, NiO, CuO, and ZnO, respectively. scielo.brresearchgate.net Similarly, lanthanide(III) 3-methoxybenzoates decompose to their respective oxides, such as Eu₂O₃ and Gd₂O₃. akjournals.com In some cases, intermediate solid products can be formed. For example, the thermal decomposition of lanthanide(III) benzoates can proceed through the formation of intermediate oxocarbonates (Ln₂O₂CO₃). researchgate.net
The analysis of the gaseous products evolved during decomposition provides insight into the decomposition mechanism. For some metal carboxylates, techniques like coupled TG-mass spectrometry (TG-MS) and TG-Fourier transform infrared spectroscopy (TG-FTIR) have been employed. rsc.orgacs.orgnih.govcsic.es The primary gaseous products from the decomposition of many metal carboxylates are carbon dioxide (CO₂) and other small organic fragments resulting from the breakdown of the ligand. rsc.orgnih.gov In the case of some bivalent transition metal 3-methoxybenzoates, the initial mass loss corresponds to the sublimation of uncoordinated 3-methoxybenzoic acid. scielo.br For lanthanide 2-methoxybenzoates, the evolved product in the first decomposition step after dehydration was identified as 2-methoxybenzoic anhydride. measurlabs.com While specific evolved gas analysis for many 3-methoxybenzoate complexes is not widely reported, by analogy, it is expected that the decomposition proceeds via the release of CO₂, followed by the fragmentation of the organic moiety, potentially leading to the evolution of species such as methane, carbon monoxide, and other aromatic derivatives.
Advanced Spectroscopic Characterization and Vibrational Analysis
Infrared (IR) Spectroscopy for Structural Elucidation and Vibrational Assignment
Infrared (IR) spectroscopy is a crucial tool for identifying the functional groups within sodium 3-methoxybenzoate, with particular attention paid to the carboxylate (COO⁻) group. The vibrational frequencies of this group are sensitive to the nature of the cation and the coordination environment, making IR spectroscopy essential for structural analysis.
In the IR spectrum of this compound, the most informative region for the carboxylate group is between 1700 cm⁻¹ and 1400 cm⁻¹. Strong absorption bands corresponding to the asymmetrical (νₐₛ) and symmetrical (νₛ) stretching vibrations of the carboxylate group are observed. researchgate.netresearchgate.net
Specifically, a strong band is located at approximately 1568 cm⁻¹ , which is attributed to the asymmetrical stretching frequency (νₐₛ(COO⁻)). researchgate.netresearchgate.net Another prominent band, corresponding to the symmetrical stretching frequency (νₛ(COO⁻)), is found at 1402 cm⁻¹ or 1400 cm⁻¹ . researchgate.netresearchgate.net The separation between these two frequencies (Δν = νₐₛ - νₛ) is a critical parameter. For this compound, this difference is calculated to be approximately 166 cm⁻¹ or 168 cm⁻¹ . researchgate.net This large separation value is characteristic of a predominantly ionic interaction between the sodium ion and the carboxylate group.
Table 1: Infrared Spectroscopic Data for this compound
| Vibrational Mode | Wavenumber (cm⁻¹) | Reference(s) |
|---|---|---|
| Asymmetrical Carboxylate Stretch (νₐₛ) | 1568 | researchgate.netresearchgate.netresearchgate.net |
| Symmetrical Carboxylate Stretch (νₛ) | 1400 - 1402 | researchgate.netresearchgate.net |
The IR spectrum of this compound serves as a vital reference for determining how the 3-methoxybenzoate ligand coordinates to other metal ions. When the 3-methoxybenzoate anion acts as a ligand in metal complexes, such as those involving lanthanides or transition metals, the positions of the νₐₛ(COO⁻) and νₛ(COO⁻) bands shift. researchgate.netresearchgate.netresearchgate.net
By comparing the Δν value of a metal complex to the Δν value of the sodium salt (where the bonding is ionic), the coordination mode can be inferred. For instance, in complexes with lighter trivalent lanthanides, the analysis of these frequencies indicates that the lanthanides are linked to the carboxylate group through a bidentate bond. researchgate.net Similarly, in studies with bivalent transition metals like manganese, cobalt, and zinc, the vibrational frequencies of the COO⁻ groups were compared with the sodium salt to deduce an ionic character in the bonding. researchgate.net
X-ray Powder Diffractometry (XRPD) for Crystalline Structure and Phase Analysis
X-ray powder diffractometry (XRPD) is the definitive technique for analyzing the solid-state structure of materials, providing information on their crystallinity and phase.
XRPD analysis is used to distinguish between crystalline solids, which produce a pattern of sharp diffraction peaks, and amorphous solids, which yield a broad, featureless halo. This compound is utilized as a starting material in the synthesis of various metal complexes that are subsequently confirmed to be crystalline by XRPD. researchgate.netresearchgate.net This implies that the sodium salt itself is a well-defined crystalline solid, as the formation of highly ordered crystalline products typically requires pure, crystalline reagents. The use of XRPD is standard practice to confirm the crystalline nature of such materials before further analysis. researchgate.net
Polymorphism, the ability of a solid material to exist in multiple crystalline forms, can be investigated using XRPD, often in conjunction with thermal analysis techniques like Differential Scanning Calorimetry (DSC). While studies on this compound itself for polymorphic transformations are not extensively reported, the technique has been applied to its derivatives. For example, research on europium(III) and gadolinium(III) 3-methoxybenzoates revealed reversible crystalline phase transitions that were confirmed by X-ray powder diffraction and DSC analysis. researchgate.net This demonstrates the critical role of XRPD in identifying different solid-state phases and monitoring their transformations upon heating or cooling.
Raman Spectroscopy and UV-Visible Absorption Spectroscopy
While less commonly reported for this compound than IR spectroscopy, Raman and UV-Visible spectroscopy provide complementary information about the compound's structure and electronic properties.
Raman spectroscopy also probes the vibrational modes of a molecule. It is particularly useful for studying the symmetric vibrations and bonds involving heavier atoms. In studies of related metal-benzoate complexes, Raman spectroscopy has been used to analyze the stretching motions of carboxyl and metal-oxygen bonds. acs.org For instance, in aqueous uranyl(VI) complexes with 3-methoxybenzoic acid, Raman spectroscopy was used to identify the characteristic symmetric stretching bands of the uranyl group (ν₁), where a red shift confirmed complexation. acs.org
UV-Visible absorption spectroscopy investigates the electronic transitions within a molecule. For this compound, the absorption bands are primarily due to π → π* transitions within the aromatic ring. The deprotonated form (3-methoxybenzoate anion) shows a blue-shifted absorption spectrum in the UV region compared to its protonated acid form. acs.org This technique is highly effective for studying complex formation in solution. The complexation of the 3-methoxybenzoate anion with metal ions, such as uranyl(VI), leads to distinct changes in the UV-Vis absorption spectrum, which allows for the determination of complex stoichiometry and stability constants. acs.org
Analysis of Uranyl Group Vibrations in Complexes
The formation of complexes between 3-methoxybenzoate and the uranyl ion is readily identified through vibrational spectroscopy, such as Infrared (IR) and Raman spectroscopy. akjournals.com The uranyl ion itself possesses characteristic vibrational frequencies, particularly the symmetric (ν₁) and asymmetric (ν₃) stretching modes of the O=U=O group. wikipedia.org
In studies of aqueous uranyl(VI) complexes with various methoxybenzoates, Raman spectroscopy has been employed to analyze the characteristic symmetric stretching vibrations (ν₁) of the uranyl group. acs.org Upon the formation of a 1:1 complex between the uranyl ion and 3-methoxybenzoate, the ν₁ vibrational frequency experiences a red shift (a shift to lower frequency) of approximately 10 cm⁻¹ and a broadening of the peak. acs.org This shift confirms the coordination of the benzoate (B1203000) ligand to the uranyl center. acs.org For instance, the asymmetric stretching of the uncomplexed uranyl ion is observed around 932 cm⁻¹, which shifts to about 911 cm⁻¹ upon complexation. akjournals.com
Furthermore, the coordination of the carboxylate group of the 3-methoxybenzoate ligand to the metal ion is evident from changes in its own vibrational modes. In the IR spectrum of free 3-methoxybenzoic acid, a strong band corresponding to the carbonyl group (C=O) is seen around 1683 cm⁻¹. akjournals.com This band disappears upon deprotonation and complexation. akjournals.com In this compound, strong bands attributed to the antisymmetric (νₐₛ) and symmetric (νₛ) stretching frequencies of the carboxylate group (COO⁻) are found. akjournals.com The positions of these bands, and the separation between them (Δν = νₐₛ - νₛ), are indicative of the coordination mode. In lanthanide(III) 3-methoxybenzoate complexes, a Δν value of 129 cm⁻¹ suggests that the carboxylate group acts as a bidentate ligand. akjournals.com Similarly, in uranyl complexes, the carboxylate group typically coordinates to the metal in a bidentate fashion. akjournals.comresearchgate.net
Electronic Absorption Characteristics of Complexes
UV-visible (UV-Vis) absorption spectroscopy is a key technique for studying the formation and electronic properties of uranyl complexes in solution. acs.orgnih.gov The complexation of uranyl(VI) ions with 3-methoxybenzoate in aqueous solutions has been investigated using this method. acs.orgacs.org
Both the protonated (3-methoxybenzoic acid) and deprotonated (3-methoxybenzoate) forms of the ligand exhibit strong absorption bands in the UV region. acs.org Upon deprotonation of the carboxylic acid, a blue shift (a shift to shorter wavelength) is observed in the absorption spectrum. acs.org When the 3-methoxybenzoate ligand coordinates to the uranyl(VI) ion, further changes in the UV-Vis spectrum occur, allowing for the determination of the complex's stoichiometry and stability. acs.orgnih.gov Factor analysis of spectrophotometric data has confirmed the predominance of 1:1 complexation between uranyl and 3-methoxybenzoate under acidic conditions. acs.orgacs.org The absorption spectra of these 1:1 uranyl complexes have been determined for the first time through these studies. acs.orgnih.gov
While the primary absorption is in the UV range, the uranyl(V) ion (a reduced form of uranyl) is known to have characteristic, albeit weak, absorption bands in the visible and near-infrared (NIR) regions, which are attributed to electronic transitions within the U(V)O₂⁺ core. nih.gov The study of uranyl(VI) complexes with organic ligands under visible light irradiation has also been a subject of interest, exploring photochemical processes. iaea.org
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) in Structural Characterization
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for the definitive structural elucidation of organic compounds like this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For compounds related to 3-methoxybenzoate, both ¹H and ¹³C NMR spectra are recorded. mdpi.com
¹H NMR: In a representative spectrum for a related compound, the proton of the carboxylic acid appears as a singlet far downfield (e.g., ~12.85 ppm). rsc.org The aromatic protons on the benzene (B151609) ring typically appear in the range of 7.0 to 8.0 ppm, with their specific chemical shifts and coupling patterns revealing their relative positions. rsc.orgrsc.org The three protons of the methoxy (B1213986) group (-OCH₃) characteristically appear as a sharp singlet further upfield (e.g., ~3.8 ppm). rsc.org
¹³C NMR: The carbon spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon of the carboxyl group is observed at the low-field end of the spectrum (e.g., ~167 ppm). rsc.org The aromatic carbons resonate in the approximate range of 114 to 163 ppm, while the methoxy carbon gives a signal around 56 ppm. rsc.org
Mass Spectrometry (MS) is used to determine the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming its molecular weight and elemental composition. Electrospray ionization (ESI) is a common technique used for this purpose. mdpi.comrsc.org For 3-methoxybenzoic acid, an ESI-MS analysis would show a peak corresponding to the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. For its sodium salt, the spectrum would reveal the presence of the 3-methoxybenzoate anion and the sodium cation.
These techniques are also applied to characterize the ligands and the resulting complexes in coordination chemistry. tandfonline.comresearchgate.net IR and NMR data show that in many uranyl complexes, the carboxylate groups coordinate to the metal ion in a bidentate fashion. tandfonline.com
Mechanistic Investigations of Reactions Involving the 3 Methoxybenzoate Moiety
Catalytic Roles and Proton-Shuttle Mechanisms
The carboxylate group of 3-methoxybenzoate, influenced by the electron-donating methoxy (B1213986) group at the meta position, can engage in sophisticated catalytic cycles. Its ability to act as both a ligand and a proton acceptor/donor makes it particularly valuable in organometallic catalysis and proton-transfer processes.
Function as a Counterion in Organometallic Catalysis (e.g., Rh-catalyzed transfer hydroformylation)
In the realm of organometallic chemistry, the choice of a counterion can dramatically influence the efficiency and outcome of a catalytic reaction. While often considered "innocent," certain counterions actively participate in the catalytic cycle. The 3-methoxybenzoate anion is a prime example of such a participatory counterion, particularly in rhodium-catalyzed transfer hydroformylation. nih.govnih.govescholarship.org
Transfer hydroformylation is a process that transfers a formyl group and a hydride from an aldehyde to a strained olefin. nih.gov In a system using a Rh(Xantphos) catalyst, the 3-methoxybenzoate counterion was found to be crucial for high efficiency. nih.govescholarship.org Its role surpasses that of simple charge balancing; it functions as a proton-shuttle, a temporary acceptor and donor of a proton, which is essential for the catalytic turnover. nih.gov
The proposed mechanism for this reaction highlights the active role of the 3-methoxybenzoate. nih.gov
The rhodium complex first activates the aldehyde's C-H bond, forming an acyl-Rh(III)-hydride intermediate. nih.gov
The 3-methoxybenzoate counterion then participates in a reductive elimination step with the hydride ligand. This step generates an acyl-Rh(I) species and, crucially, 3-methoxybenzoic acid. nih.gov This contrasts with typical hydroacylation reactions that use non-participatory counterions like chloride (Cl⁻) or tetrafluoroborate (B81430) (BF₄⁻). nih.gov
The newly formed 3-methoxybenzoic acid intermediate facilitates the transfer of the aldehyde's proton to the final product. nih.gov
Stoichiometric experiments have supported this pathway, showing that reacting a Rh-complex containing 3-methoxybenzoate counterions with an aldehyde substrate produces the expected olefin product and regenerates the 3-methoxybenzoic acid. nih.gov The selection of 3-methoxybenzoate was not arbitrary; studies comparing different benzoate (B1203000) derivatives found that 3-methoxybenzoate led to a five-fold increase in the initial reaction rate compared to the unsubstituted benzoate, underscoring its critical role in the mechanism. nih.gov
| Catalyst System | Substrate | Acceptor | Counterion | Key Observation | Reference |
| Rh(Xantphos) | Aldehydes | Strained Olefins | 3-Methoxybenzoate | Five-fold increase in initial rate compared to benzoate. nih.gov | nih.gov |
| Rh(Xantphos) | Hydrocinnamaldehyde | Norbornadiene | 3-Methoxybenzoate | High yield of styrene (B11656) and regeneration of 3-methoxybenzoic acid. nih.gov | nih.gov |
| Rh(Xantphos) | Various Aldehydes | Norbornadiene | 3-Methoxybenzoate | Enables mild reaction conditions (22 to 80 °C) and low catalyst loadings. nih.govnih.gov | nih.govnih.gov |
This table summarizes the pivotal role of the 3-methoxybenzoate counterion in Rh-catalyzed transfer hydroformylation, highlighting its impact on reaction rates and its function as a proton shuttle.
Reaction Pathway Elucidation and Intermediate Identification
Beyond catalysis, the 3-methoxybenzoate structure is integral to understanding various reaction pathways, from biochemical dephosphorylation to synthetic ring-opening aromatizations.
Dephosphorylation Mechanisms Involving Methoxybenzoate Derivatives
Dephosphorylation, the removal of a phosphate (B84403) group from a molecule, is a fundamental biological process often catalyzed by phosphatases. pressbooks.pub While direct studies detailing the 3-methoxybenzoate moiety in these enzymatic mechanisms are not prevalent, the principles of acid-base catalysis involved are relevant. In many dephosphorylation reactions, a carboxylate group from an amino acid residue (like aspartate or glutamate) within the enzyme's active site acts as a general base to activate a water molecule, which then attacks the phosphorus atom. researchgate.net
The carboxylate of a methoxybenzoate derivative, with its pKa influenced by the methoxy substituent, can be studied as a model for these enzymatic active sites. The efficiency of such a catalyzed reaction would depend on the carboxylate's ability to act as a proton acceptor. The methoxy group's electronic effect on the benzoate's basicity is a key parameter in these model systems. This area remains a subject for further investigation to fully elucidate how substituted benzoates might mimic or influence enzymatic dephosphorylation pathways.
Ring-Opening Aromatization Studies Leading to Benzoate Derivatives
The synthesis of substituted benzoates, including those with a 3-methoxy group, can be achieved through elegant ring-opening aromatization reactions. researchgate.netuni-muenchen.de One powerful method involves the thermal 2π disrotatory ring-opening of bicyclo[3.1.0]hexan-2-one precursors. researchgate.netcdnsciencepub.com This synthetic strategy allows for the construction of highly functionalized and uniquely substituted benzoates from non-aromatic starting materials. uni-muenchen.de
The process begins with a substituted bicyclo[3.1.0]hexan-2-one, which, upon heating, undergoes an electrocyclic ring-opening. This is followed by an aromatization step to yield the stable benzoate derivative. researchgate.netuni-muenchen.de The substitution pattern on the final benzoate is precisely controlled by the substituents on the initial bicyclic ketone. This method has been successfully applied to create a wide array of benzoates, demonstrating its versatility. researchgate.netuni-muenchen.de Although high temperatures can be a limitation, photochemical methods using bicyclo[3.1.0]hex-3-en-2-ones offer an alternative, milder route to phenolic derivatives, which can be precursors to methoxybenzoates. cdnsciencepub.com
Another approach involves the Diels-Alder reaction of furans with a suitable dienophile, followed by a subsequent ring-opening aromatization to yield hydroxybenzoate derivatives, which are direct precursors to methoxybenzoates. researchgate.net These methods are crucial for accessing complex aromatic structures that are difficult to synthesize through traditional electrophilic aromatic substitution, which for phenolic compounds often yields undesired ortho/para products instead of the meta-substituted isomer. cdnsciencepub.com
| Precursor Type | Reaction Type | Key Transformation | Product Class | Reference |
| Bicyclo[3.1.0]hexan-2-ones | Thermal | 2π disrotatory ring-opening | Substituted Benzoates | researchgate.netuni-muenchen.decdnsciencepub.com |
| Bicyclo[3.1.0]hex-3-en-2-ones | Photochemical | Rearrangement | Phenolic Compounds | cdnsciencepub.com |
| 7-Oxanorbornadienes | Lewis Acid-Promoted | Ring-opening aromatization | 3-Hydroxybenzoates | researchgate.net |
This table outlines various synthetic pathways involving ring-opening aromatization to generate substituted benzoate derivatives, including precursors to 3-methoxybenzoate.
Applications in Advanced Materials Science and Engineering
Incorporation into Metal-Organic Frameworks (MOFs) and Coordination Polymers
Sodium 3-methoxybenzoate, or more commonly its corresponding acid, 3-methoxybenzoic acid, serves as a crucial organic linker in the synthesis of Metal-Organic Frameworks (MOFs) and coordination polymers. The carboxylate group of the 3-methoxybenzoate anion readily coordinates with a variety of metal ions, while the methoxy (B1213986) group can influence the resulting framework's topology, porosity, and functionality.
Research has demonstrated the successful synthesis of coordination polymers using 3-methoxybenzoate with different metal centers. For instance, a zinc(II) coordination polymer, formulated as [Zn₂(μ-OH)(μ₂-η¹:η¹-3-mba)₃] (where 3-mba is 3-methoxybenzoate), has been synthesized and characterized. researchgate.net In this structure, the 3-methoxybenzoate ligands act as bridges between zinc(II) ions, forming an infinite chain of bitetrahedra. researchgate.net The carboxylate groups of the ligands are crucial in linking these bitetrahedral units, thus forming the polymeric backbone. researchgate.net Such materials can exhibit interesting properties, including fluorescence. researchgate.net
Furthermore, 3-methoxybenzoate has been employed in the construction of lanthanide-based coordination polymers. tandfonline.comrsc.org These materials are of significant interest due to the unique photoluminescent and magnetic properties of lanthanide ions. The coordination of lanthanide ions with 3-methoxybenzoate and other ligands can lead to the formation of diverse and complex structures, including one-dimensional chains and three-dimensional frameworks. tandfonline.comrsc.org The specific coordination mode of the 3-methoxybenzoate ligand, along with other synthesis conditions, plays a critical role in determining the final architecture and, consequently, the material's properties. The ability of the carboxylate group to bridge multiple metal centers is fundamental to the formation of these extended networks. nih.gov
The table below summarizes key details of some coordination polymers synthesized using 3-methoxybenzoate.
| Metal Ion | Compound Formula Fragment | Structural Features | Reference |
| Zinc(II) | [Zn₂(μ-OH)(μ₂-η¹:η¹-3-mba)₃] | Infinite chain of {Zn₂O₇} bitetrahedra bridged by 3-methoxybenzoate ligands. | researchgate.net |
| Lanthanides (Pr, Nd, Gd, Ho) | {NH₄ · [Ln(OVA)₄]}n (OVA = 2-hydroxy-3-methoxybenzoate) | 1-D helical chains with bridging carboxylates. | tandfonline.com |
Design and Synthesis of Uranyl-Organic Frameworks (UOFs)
The design and synthesis of Uranyl-Organic Frameworks (UOFs) represent a specialized area within the broader field of MOFs, with applications in areas such as nuclear waste separation and storage. The uranyl ion (UO₂²⁺) has a distinct coordination chemistry that can be exploited to create unique framework structures. While direct reports on the use of this compound in UOF synthesis are not prevalent, studies on closely related isomers, such as sodium 2-methoxybenzoate (B1232891), provide significant insights into the potential role of the 3-methoxy isomer.
For example, a sodium uranyl tri-2-methoxybenzoate dodecahydrate complex, Na[UO₂(2-mba)₃]·12H₂O, has been synthesized and extensively characterized. acs.orgacs.orgnih.govkaist.ac.kr In this structure, three 2-methoxybenzoate ligands coordinate to the uranyl ion in the equatorial plane, forming [UO₂(2-mba)₃]⁻ units. acs.orgacs.orgnih.govkaist.ac.kr These units then self-assemble into a three-dimensional structure with one-dimensional channels occupied by sodium ions and water molecules. acs.orgacs.orgnih.govkaist.ac.kr This work highlights how methoxybenzoate ligands can be instrumental in building complex UOFs and that their study is relevant to the broader development of diverse uranyl-organic frameworks. acs.orgacs.orgnih.govkaist.ac.kr
The general principles of UOF design involve the selection of appropriate organic linkers to connect uranyl centers. Aromatic carboxylates are commonly used for this purpose. The position of the substituent on the benzoate (B1203000) ring, such as the methoxy group in 3-methoxybenzoate, can significantly influence the geometry of the resulting framework. It is therefore plausible that this compound could be employed to create novel UOF architectures with distinct properties, potentially differing from those created with the 2-methoxy or 4-methoxy isomers. The synthesis of such frameworks often involves solvothermal methods, where the uranyl salt, the organic linker (such as this compound), and a solvent are heated in a sealed vessel. researchgate.net
The table below presents details of a uranyl-organic framework synthesized with a methoxybenzoate isomer, illustrating the potential for this compound in this area.
| Compound | Key Structural Features | Relevance | Reference |
| Na[UO₂(2-mba)₃]·12H₂O | One-dimensional channels with a diameter of 20 Å. Layered morphology formed by [UO₂(2-mba)₃]⁻ units. | Demonstrates the ability of methoxybenzoate ligands to form complex UOFs. | acs.orgacs.orgnih.govkaist.ac.kr |
Role in the Development of Functional Polymers and Composites
This compound and its derivatives are being explored as monomers or precursors for the synthesis of functional polymers and composites with tailored properties. The presence of both the aromatic ring and the methoxy group can impart desirable characteristics such as thermal stability and specific functionalities to the resulting polymer chains.
One area of investigation is the development of bio-based polyesters. For instance, vanillic acid (4-hydroxy-3-methoxybenzoic acid), which shares the core 3-methoxybenzoyl structure, is a key building block for synthesizing polymers like poly(ethylene vanillate) (PEV). mdpi.com The synthesis involves the polymerization of a monomer derived from vanillic acid, demonstrating how the 3-methoxybenzoyl unit can be incorporated into a polyester (B1180765) backbone. mdpi.com Such bio-based polymers are considered potential alternatives to petroleum-derived plastics like PET. mdpi.com
Furthermore, derivatives of 3-methoxybenzoic acid can be used to create functional monomers for various types of polymerization. For example, vinyl p-methoxybenzoate has been mentioned as a copolymerizable unsaturated monomer. google.com This suggests the potential for creating vinyl-type polymers with pendant methoxybenzoyl groups by utilizing derivatives of 3-methoxybenzoic acid. These pendant groups could then be used for further chemical modification or to influence the polymer's bulk properties.
The synthesis of novel functional monomers from vanillin, a compound closely related to 3-methoxybenzoic acid, has also been reported. rsc.org These monomers, bearing various reactive groups, are intended for use in the production of epoxy resins, polyesters, and polyurethanes. rsc.org This highlights the versatility of the methoxy-substituted aromatic ring as a platform for creating a wide range of polymer building blocks. While these examples may not directly use this compound, they underscore the potential of its core chemical structure in the field of functional polymer synthesis.
The table below outlines examples of polymers and monomers derived from or related to the 3-methoxybenzoyl structure.
| Polymer/Monomer | Precursor/Related Compound | Potential Application | Reference |
| Poly(ethylene vanillate) (PEV) | Vanillic acid (4-hydroxy-3-methoxybenzoic acid) | Bio-based alternative to PET | mdpi.com |
| Vinyl p-methoxybenzoate | p-Methoxybenzoic acid | Copolymerizable monomer for addition polymers | google.com |
| Various functional monomers | Vanillin | Epoxy resins, polyesters, polyurethanes | rsc.org |
Environmental Chemical Transformations and Interactions
Studies on Degradation Pathways and Environmental Fate
The environmental fate of sodium 3-methoxybenzoate, which exists as the 3-methoxybenzoate anion and sodium ions in aqueous environments, is determined by its susceptibility to various degradation processes and its behavior within different environmental compartments.
The degradation of organic compounds in the environment occurs through both non-biological (abiotic) and biological (biotic) pathways. encyclopedia.pub
Abiotic Degradation: Abiotic degradation involves processes such as hydrolysis and photolysis. encyclopedia.pub For aromatic compounds like 3-methoxybenzoate, these processes can contribute to their transformation, although biotic mechanisms are often more significant.
Hydrolysis: The ester-like methoxy (B1213986) group (-OCH₃) and the carboxylate group (-COO⁻) are the primary sites for potential hydrolytic cleavage. However, the ether linkage on an aromatic ring is generally stable under typical environmental pH and temperature conditions.
Photodegradation: Aromatic compounds can absorb UV radiation, leading to photochemical reactions. While specific studies on the photodegradation of 3-methoxybenzoate are limited, analogous compounds like other benzoic acid derivatives can undergo transformation upon exposure to sunlight.
Biotic Degradation: Biotic degradation by microorganisms is a major pathway for the breakdown of many organic pollutants. encyclopedia.pubscience.gov Bacteria and fungi utilize organic compounds as sources of carbon and energy. encyclopedia.pubunibo.it The degradation of benzoate (B1203000) and its derivatives is well-documented. science.gov For 3-methoxybenzoate, microbial degradation would likely proceed through the following steps:
Demethoxylation: The initial step often involves the cleavage of the methoxy group to form a hydroxylated intermediate, 3-hydroxybenzoate. This is a common microbial strategy for metabolizing aromatic ethers.
Ring Cleavage: The resulting dihydroxybenzoate intermediate is then susceptible to enzymatic ring cleavage by dioxygenase enzymes. This breaks open the stable aromatic ring, forming aliphatic dicarboxylic acids.
Central Metabolism: These aliphatic intermediates are then further metabolized through common pathways like the Krebs cycle, ultimately leading to mineralization (conversion to CO₂ and H₂O).
Studies on analogous compounds support this proposed pathway. For instance, the biodegradation of vanillic acid (4-hydroxy-3-methoxybenzoic acid) has been studied, highlighting the role of microbial processes in breaking down methoxylated aromatic acids. nih.gov Furthermore, various bacterial genera, such as Acidovorax, Comamonas, and Rhodococcus, are known to be involved in the degradation of aromatic compounds like benzoates and biphenyls, suggesting they could also metabolize 3-methoxybenzoate. unibo.it The presence of other chemicals can influence these degradation kinetics, with some compounds being degraded sequentially or simultaneously. unibo.itdtu.dk
The persistence of a chemical refers to the length of time it remains in a particular environment before being broken down, while bioavailability is the extent to which it can be taken up by living organisms.
Persistence: Information from safety data sheets for the parent compound, 3-methoxybenzoic acid, suggests that persistence is unlikely. fishersci.com However, other sources indicate a lack of specific data on its persistence and bioaccumulative potential. chemicalbook.com Its degradation is expected to be influenced by environmental conditions such as temperature, pH, and the presence of adapted microbial populations. nih.gov
Bioavailability and Mobility: this compound is soluble in water. fishersci.com This high water solubility suggests it will likely be mobile in aqueous environments and soil, leading to high bioavailability for aquatic microorganisms. fishersci.com Its mobility means it can be transported with water flow, potentially reaching groundwater. However, its potential to interact with soil minerals and organic matter could reduce its mobility and bioavailability in terrestrial environments.
Complexation with Metal Ions in Aqueous Environmental Systems
The carboxylate group of 3-methoxybenzoate can form complexes with various metal ions present in the environment. This interaction is particularly significant for contaminants like heavy metals and radionuclides, as it can alter their environmental behavior. dntb.gov.uascielo.br
The uranyl(VI) ion (UO₂²⁺), the most common form of uranium in oxidizing environments, readily forms complexes with organic ligands like 3-methoxybenzoate. acs.orgnih.gov Spectroscopic studies have investigated the complexation between uranyl(VI) and various substituted benzoates, including 3-methoxybenzoate, in aqueous solutions. acs.orgnih.govresearchgate.net
Under acidic conditions (pH < 3.2), the predominant species formed is a 1:1 complex between uranyl and the 3-methoxybenzoate ligand. acs.orgnih.gov The formation of this complex has been characterized by determining its stability constant and spectroscopic properties. acs.org A linear free energy relationship (LFER) has been observed between the stability of the uranyl complexes and the acidity of the corresponding benzoic acid derivatives for meta- and para-substituted compounds. nih.gov This relationship allows for the prediction of complex stability based on the electronic properties of the substituent group. nih.gov
| Ligand | Stability Constant (log β₁) | Symmetric Stretching Frequency of Uranyl Group (ν₁, cm⁻¹) |
|---|---|---|
| 3-Methoxybenzoate | 3.45 ± 0.02 | 862 ± 1 |
| Benzoate | 3.56 ± 0.05 | 863 ± 1 |
| 2-Methylbenzoate | 3.58 ± 0.04 | 858 ± 2 |
| 3-Methylbenzoate | 3.54 ± 0.03 | 860 ± 2 |
The formation of complexes between this compound and metal contaminants like uranium has a profound impact on their environmental speciation and, consequently, their mobility. nih.gov Speciation refers to the different physical and chemical forms in which an element can exist. researchgate.netresearchgate.net
When a contaminant like the uranyl(VI) ion forms a soluble aqueous complex with 3-methoxybenzoate, its properties are altered. acs.orgnih.gov The resulting complex is larger and has a different charge than the free hydrated uranyl ion. This change in speciation directly affects its interaction with environmental surfaces. The formation of stable, soluble complexes can significantly increase the mobility of uranium in surface water and groundwater. nih.gov By keeping the metal in the dissolved phase, complexation with ligands like 3-methoxybenzoate can prevent its precipitation or adsorption onto soil particles and sediments, facilitating its transport over longer distances in the environment. dokumen.pub Therefore, the presence of this compound in contaminated waters could enhance the mobilization of uranium and other heavy metals.
Biochemical and Molecular Interactions of 3 Methoxybenzoate
Ligand-Biomolecule Interaction Studies (e.g., molecular docking)
Computational methods like molecular docking have been employed to predict and analyze the binding of 3-methoxybenzoate and its derivatives to biological macromolecules. These studies provide insights into the structural basis for the compound's observed biological activities or lack thereof.
Molecular docking simulations have offered explanations for the metabolic fate of 3-methoxybenzoic acid. For instance, studies investigating the metabolism of various methoxybenzoic acid isomers found that the 3-methoxy isomer was not oxidized, unlike its para-isomer. Docking simulations provided a structural rationale for this observed lack of reactivity.
Derivatives of 3-methoxybenzoic acid have been investigated for their inhibitory potential against various enzymes. In a study on adamantyl-based ester derivatives, a compound featuring a 3-methoxyphenyl (B12655295) ring, 2-(adamantan-1-yl)-2-oxoethyl 3-methoxybenzoate, demonstrated the most potent inhibitory activity against butyrylcholinesterase (BChE) among the tested substances. mdpi.com Molecular docking analyses for these derivatives indicated that the primary binding sites were the peripheral anionic sites of the cholinesterase enzymes, with interactions mediated by hydrogen bonds and halogen interactions rather than hydrophobic interactions within the catalytic active site. mdpi.com
While Dihydrofolate Reductase (DHFR) is a significant target for antifolate drugs in the treatment of cancers and microbial infections, direct interaction studies specifically involving sodium 3-methoxybenzoate with DHFR are not extensively documented in the reviewed literature. diva-portal.orgrjraap.com However, the study of enzyme-ligand interactions is a crucial area of research for developing new therapeutic agents, and enzymes like DHFR are common targets for compounds with structures related to benzoic acid derivatives. diva-portal.orgmontclair.eduresearchgate.net
Table 1: Molecular Docking Insights for 3-Methoxybenzoate and Derivatives
| Derivative/Compound | Target Enzyme/Protein | Key Findings from Docking Study |
|---|---|---|
| 3-Methoxybenzoic acid | Metabolic Enzymes | Provided a structural explanation for the lack of oxidation compared to its para-isomer. |
| 2-(Adamantan-1-yl)-2-oxoethyl 3-methoxybenzoate | Butyrylcholinesterase (BChE) | Showed the highest inhibitory effect against BChE in its series; binds to peripheral anionic sites via hydrogen bonds. mdpi.com |
| Adamantyl-based esters with 3-methoxybenzoate moiety | Acetylcholinesterase (AChE) | Exhibited good inhibition effects, suggesting the importance of the substituent at position 3 of the phenyl ring. mdpi.com |
Modulation of Biological Pathways (e.g., antimicrobial activity, antibiofilm properties, catecholase activity, in vitro studies)
This compound and its derivatives have been shown to modulate various biological pathways, demonstrating activities that range from inhibiting microbial growth to catalyzing biochemical reactions in vitro.
The antimicrobial potential of 3-methoxybenzoic acid and its derivatives has been a subject of significant research. While 3-methoxybenzoic acid itself has been investigated for its effects against foodborne pathogens ontosight.ai and showed some activity against E. coli nih.gov, its derivatives have exhibited more potent effects. A series of synthesized hydrazide-hydrazones of 3-methoxybenzoic acid displayed notable bacteriostatic or bactericidal activity against Gram-positive bacteria. nih.govtandfonline.com Specifically, certain compounds in this series demonstrated higher antimicrobial activity against Bacillus species than common antibiotics like cefuroxime (B34974) and ampicillin (B1664943). nih.govtandfonline.com
In the context of biofilms, which are communities of microorganisms that are notoriously difficult to eradicate, derivatives of 3-methoxybenzoate have also shown promise. A dinuclear copper(II) complex, [Cu₂(pza)₂(3-methoxybenzoate)₄], demonstrated enhanced antibiofilm properties when compared to its parent salts. researchgate.net Furthermore, research has indicated that phenolic acids with methoxyl substituents were more effective at limiting biofilm formation by E. coli than their hydroxyl-derivative counterparts. nih.gov
Table 2: In Vitro Antimicrobial and Antibiofilm Activity of 3-Methoxybenzoate Derivatives
| Compound/Derivative | Activity Type | Target Organism(s) | Key Findings |
|---|---|---|---|
| Hydrazide-hydrazones of 3-methoxybenzoic acid | Antibacterial | Bacillus spp. (Gram-positive) | Activity was higher than that of cefuroxime or ampicillin for some derivatives. nih.govtandfonline.com |
| 3-Methoxybenzoic acid | Antibacterial | Escherichia coli | Weakened antibacterial effect compared to benzoic acid. nih.gov |
| [Cu₂(pza)₂(3-methoxybenzoate)₄] | Antibiofilm | Not specified | Showed better antibiofilm properties than parent salts. researchgate.net |
| Methoxyl-substituted phenolic acids | Antibiofilm | Escherichia coli | Limited biofilm formation to a greater extent than hydroxyl derivatives. nih.gov |
Certain metal complexes incorporating the 3-methoxybenzoate ligand have been shown to mimic the function of catecholase, an enzyme that catalyzes the oxidation of catechols to quinones. Dinuclear copper(II) complexes, such as [Cu₂(pza)₂(3-methoxybenzoate)₄], have been designed and studied for this purpose. researchgate.net These complexes effectively catalyze the oxidation of substrates like 3,5-di-tert-butylcatechol (B55391) (3,5-DTBC) to 3,5-di-tert-butylquinone (3,5-DTBQ). researchgate.net The enhanced catecholase activity of the complex with the 3-methoxybenzoate ligand was attributed to a higher redox-active Cu(II) center, a property influenced by the inductive effect of the meta-position methoxy (B1213986) group. researchgate.net
Structure-Activity Relationships in Biochemical Contexts
The relationship between the chemical structure of 3-methoxybenzoate derivatives and their biological activity is a critical area of study for optimizing their effects.
For cholinesterase inhibition, the position of the substituent on the phenyl ring of adamantyl-based esters is crucial. Compounds with a single substituent at the 3-position demonstrated significant acetylcholinesterase (AChE) inhibition, with the activity increasing in the order of substituents: Cl < NO₂ < CH₃ < OCH₃. mdpi.com The 3-methoxy derivative specifically showed the most effective inhibition of butyrylcholinesterase (BChE). mdpi.com
In terms of antimicrobial action, the structure plays a definitive role. While adding a methoxy group to benzoic acid can weaken its effect against E. coli compared to the parent molecule nih.gov, modifying the structure further, as in the case of hydrazide-hydrazones of 3-methoxybenzoic acid, can produce highly potent antibacterial agents. nih.govtandfonline.com This highlights that the core 3-methoxybenzoate structure can be a scaffold for developing new antimicrobial drugs.
The influence of the methoxy group's position is also evident in the catalytic activity of coordination complexes. A comparative study of dinuclear Cu(II) complexes revealed that the complex with a 3-methoxybenzoate (meta-position) ligand had enhanced catecholase activity compared to a similar complex with a 2-methoxybenzoate (B1232891) (ortho-position) ligand. researchgate.net This difference is linked to the electronic effects that the substituent's position has on the metal's redox potential. researchgate.net
Theoretical and Computational Chemistry
Quantum Chemical Calculations for Electronic Structure and Bonding
Quantum chemical calculations are fundamental in elucidating the electronic structure and the nature of chemical bonds within sodium 3-methoxybenzoate. These methods allow for a precise description of electron distribution and its influence on the molecule's properties.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and coordination behavior of molecules like this compound. researchgate.net Studies on related metal-benzoate complexes have demonstrated that the 3-methoxybenzoate ligand can coordinate with metal ions in various ways. For instance, in complexes with lanthanides, the carboxylate group of 3-methoxybenzoate typically engages in bidentate coordination. This is characterized by specific infrared (IR) spectral bands, such as those observed around 1568 cm⁻¹ for the antisymmetric COO⁻ stretch and 1400 cm⁻¹ for the symmetric COO⁻ stretch in lanthanide complexes.
DFT calculations on copper(II) complexes with various substituted benzoates, including 3-methoxybenzoate, have been performed to understand their structure and magnetic properties. researchgate.net These theoretical studies help in interpreting experimental data by providing optimized geometries and electronic ground states of the coordination complexes. researchgate.net For example, in a dinuclear copper(II) complex with 3-methoxybenzoate, DFT calculations revealed the presence of antiferromagnetic coupling between the metal centers. researchgate.net
Theoretical investigations into rhodium-catalyzed C-H activation reactions of 3-methoxybenzoic acid have utilized DFT to explain regioselectivity. These studies have shown that the coordination of the rhodium catalyst is not directly influenced by the methoxy (B1213986) group through a strong interaction. Instead, weak, non-covalent C–H⋯O hydrogen bonds between the methoxy group and the catalyst's supporting ligands stabilize the transition state, directing the reaction pathway. The B3LYP functional is commonly employed in these types of studies to optimize geometries and calculate energies. researchgate.net
Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, which can be compared with experimental data for structure validation.
NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT (e.g., at the B3LYP/6-311G(d,p) level), is employed to calculate the theoretical ¹H and ¹³C NMR chemical shifts. dergipark.org.trbohrium.com Studies on methoxybenzoic acids and their alkali metal salts have shown that theoretical calculations can accurately reproduce experimental NMR spectra. researchgate.net The chemical shifts are sensitive to the electronic environment of each nucleus, which is influenced by the substituent position and the counter-ion (e.g., Na⁺). researchgate.net
Vibrational Spectra (IR and Raman): The vibrational frequencies in IR and Raman spectra can also be predicted computationally. DFT calculations, such as those using the B3LYP functional with the 6-311++G(d,p) basis set, are used to determine the harmonic vibrational frequencies of the optimized molecular structure. researchgate.netdergipark.org.tr These calculated frequencies often show good agreement with experimental values, aiding in the assignment of spectral bands to specific vibrational modes of the molecule. researchgate.net For instance, the characteristic stretching frequencies of the carboxylate group in metal complexes are key indicators of its coordination mode.
| Spectroscopic Technique | Parameter | Typical Computational Method | Predicted Feature for 3-Methoxybenzoate |
|---|---|---|---|
| ¹H NMR | Chemical Shifts (ppm) | DFT/GIAO | Distinct signals for aromatic, methoxy, and carboxyl protons, influenced by electron density. researchgate.net |
| ¹³C NMR | Chemical Shifts (ppm) | DFT/GIAO | Chemical shifts for carboxyl, aromatic, and methoxy carbons reflecting the electronic structure. researchgate.net |
| IR Spectroscopy | Vibrational Frequencies (cm⁻¹) | DFT/B3LYP | Characteristic bands for C=O, C-O, and aromatic C-H vibrations. The COO⁻ stretches indicate coordination state. researchgate.net |
| Raman Spectroscopy | Vibrational Frequencies (cm⁻¹) | DFT/B3LYP | Complementary vibrational modes to IR, particularly for symmetric vibrations. researchgate.net |
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of molecules, providing insights into their conformational preferences and flexibility. nih.gov By simulating the atomic motions over time, MD can explore the potential energy surface of a molecule and identify its stable conformations. mdpi.com
For benzoate-based compounds, specialized force fields have been developed to accurately model their interactions. For example, the Benzoate (B1203000) Ionic Liquid Force Field (BILFF) has been optimized to reproduce strong hydrogen bonding in these systems with high accuracy, approaching that of quantum chemical calculations. Such force fields are crucial for realistic simulations of this compound in different environments, such as in solution or in the solid state.
Computational Modeling of Reaction Mechanisms
Computational modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. arxiv.org By mapping the potential energy surface, these methods can identify transition states, intermediates, and activation energies, providing a step-by-step picture of how reactants are converted into products. acs.org
DFT calculations are widely used to study the mechanisms of reactions involving benzoate derivatives. For instance, the hydrolysis of benzoate esters can be modeled to understand the roles of acid or base catalysts. For this compound, computational studies could model its reactions, such as esterification or decarboxylation, to predict the most likely pathways and reaction kinetics.
A notable example is the theoretical study of the rhodium-catalyzed oxidative annulation of 3-methoxybenzoic acid with alkynes. DFT calculations were used to investigate the reaction pathway and explain the observed regioselectivity. The modeling revealed that the reaction proceeds through a series of steps including C-H activation, alkyne insertion, and reductive elimination. By comparing the activation energies of different possible pathways, the calculations showed that weak non-covalent interactions dictate the preferred outcome, a level of detail difficult to obtain through experimental means alone.
Application of Hammett Parameters and Other Electronic Descriptors
The Hammett equation is a linear free-energy relationship that describes the effect of substituents on the reactivity of aromatic compounds. wikipedia.org It relates reaction rates and equilibrium constants for reactions of meta- and para-substituted benzene (B151609) derivatives. wikipedia.org The equation is given by:
log(k/k₀) = σρ or log(K/K₀) = σρ
where k or K is the rate or equilibrium constant for the substituted reactant, k₀ or K₀ is the constant for the unsubstituted reactant (benzoic acid), ρ (rho) is the reaction constant which depends on the reaction type, and σ (sigma) is the substituent constant which depends only on the specific substituent and its position (meta or para). wikipedia.org
Other electronic descriptors derived from computational chemistry, such as Mulliken atomic charges and Frontier Molecular Orbitals (HOMO-LUMO energies), also provide valuable information about reactivity. researchgate.netacs.org The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the ability of a molecule to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical reactivity and kinetic stability. dergipark.org.tr For this compound, these descriptors can be calculated using DFT to predict its behavior in various chemical reactions.
| Substituent Group | σ_meta | σ_para |
|---|---|---|
| -OCH₃ (Methoxy) | 0.12 wiredchemist.com | -0.27 wiredchemist.com |
| -CH₃ (Methyl) | -0.07 wiredchemist.com | -0.17 wiredchemist.com |
| -Cl (Chloro) | 0.37 wiredchemist.com | 0.23 wiredchemist.com |
| -NO₂ (Nitro) | 0.71 wiredchemist.com | 0.78 wiredchemist.com |
| -H (Hydrogen) | 0.00 wiredchemist.com | 0.00 wiredchemist.com |
Q & A
Basic Research Questions
What experimental methods are recommended for synthesizing and characterizing sodium 3-methoxybenzoate and its metal complexes?
This compound (Na-3-MeO-Bz) and its transition metal complexes (e.g., Mn, Co, Ni, Cu, Zn) are typically synthesized via aqueous reactions of metal salts with this compound under controlled pH. Characterization involves:
- Infrared (IR) Spectroscopy : To identify carboxylate coordination modes. The anti-symmetric (νas(COO⁻)) and symmetric (νsym(COO⁻)) vibrations in Na-3-MeO-Bz appear at 1568 cm⁻¹ and 1402 cm⁻¹, respectively. Ionic metal complexes retain these bands, while covalent bonding shifts them .
- Thermogravimetric Analysis (TGA) : Determines hydration states and thermal decomposition pathways. For example, Mn-3-MeO-Bz·H₂O loses water at ~100°C and decomposes above 300°C .
- X-ray Powder Diffraction (XRPD) : Provides crystallinity data and phase identification. Diffractograms are compared to known ionic/covalent structures .
How can IR spectroscopy distinguish ionic vs. covalent bonding in this compound metal complexes?
The Δν (νas(COO⁻) − νsym(COO⁻)) value indicates coordination mode:
- Ionic complexes (e.g., Na, Mn, Co, Ni, Zn): Δν ≈ 166 cm⁻¹ (1568–1402 cm⁻¹). This suggests monodentate or uncoordinated carboxylate groups .
- Covalent complexes (e.g., Cu): A smaller Δν (e.g., 130–150 cm⁻¹) suggests bidentate or bridging coordination. Copper complexes often deviate due to Jahn-Teller distortions, altering IR profiles .
Methodological Note : Always compare spectra to the sodium salt baseline and validate with XRPD to rule out impurities.
Advanced Research Questions
How do thermal decomposition pathways vary among transition metal complexes of this compound?
Thermal stability and decomposition mechanisms depend on metal ion electronegativity and ligand field effects:
- Dehydration : Hydrated compounds (e.g., Mn-3-MeO-Bz·H₂O) lose water at 80–120°C. Anhydrous phases decompose at higher temperatures (250–400°C) via ligand oxidation and metal oxide formation .
- Metal-Specific Trends : Cu-3-MeO-Bz decomposes at lower temperatures (~280°C) due to reduced thermal stability from distorted coordination geometry. Zn complexes show higher stability, forming ZnO residues above 400°C .
Data Interpretation : Use simultaneous TG-DTA to correlate mass loss with endothermic/exothermic events, ensuring inert atmospheres to avoid oxidative artifacts .
How should researchers resolve contradictions in spectroscopic data for this compound derivatives?
Contradictions often arise from sample purity, hydration states, or instrumental calibration:
- Case Example : A reported ν(C=O) band at 1682–1693 cm⁻¹ in some metal complexes suggests residual 3-methoxybenzoic acid. This conflicts with assumed purity.
Resolution Steps :
What strategies optimize experimental design for studying this compound in coordination chemistry?
- Controlled Synthesis : Use degassed solvents and inert atmospheres to prevent oxidation. Metal salts (e.g., MnCl₂, Co(NO₃)₂) should be stoichiometrically matched to the ligand .
- Multi-Technique Validation : Combine IR, TGA, and XRPD to address limitations of individual methods. For example, XRPD can resolve ambiguities in IR assignments .
- Computational Modeling : Density Functional Theory (DFT) can predict vibrational frequencies and coordination geometries, aiding experimental data interpretation .
Key Methodological Considerations
- Sample Preparation : For IR, use KBr pellets with <1% sample concentration to avoid saturation .
- Thermal Analysis : Calibrate TGA instruments with standard reference materials (e.g., indium) to ensure accuracy .
- Data Reproducibility : Replicate experiments ≥3 times and report mean values with standard deviations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
